

# Ethylmalonic acid-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: Ethylmalonic acid-d5

Cat. No.: B1433883

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### In-Depth Technical Guide: Ethylmalonic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Ethylmalonic acid-d5**, a deuterated analog of ethylmalonic acid. It is intended to serve as a core resource for researchers and professionals involved in metabolic studies, clinical diagnostics, and drug development. This document outlines its chemical properties, its role in metabolic pathways, and detailed protocols for its use as an internal standard in quantitative analysis.

#### **Core Data Presentation**

For ease of reference and comparison, the key quantitative data for **Ethylmalonic acid-d5** and its unlabeled counterpart are summarized below.

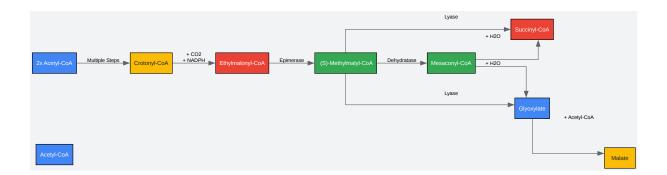
Property	Ethylmalonic Acid-d5	Ethylmalonic Acid
CAS Number	66311-22-6	601-75-2
Molecular Formula	C5H3D5O4	C5H8O4
Molecular Weight	137.15 g/mol	132.11 g/mol
Appearance	White to off-white solid	Solid



# Metabolic Significance and the Ethylmalonyl-CoA Pathway

Ethylmalonic acid is a dicarboxylic acid that serves as a key biomarker in certain inborn errors of metabolism, most notably Ethylmalonic Encephalopathy (EE). In these conditions, elevated levels of ethylmalonic acid are observed in bodily fluids. The accumulation of this metabolite is linked to dysfunction in the catabolism of short-chain fatty acids and certain amino acids.

The Ethylmalonyl-CoA pathway is a central metabolic route for the assimilation of C2 compounds (like acetyl-CoA) in various bacteria, serving as an alternative to the glyoxylate cycle.[1][2] This pathway is crucial for the synthesis of essential C4 and C5 dicarboxylic acids. A key reaction in this pathway is the reductive carboxylation of crotonyl-CoA to form ethylmalonyl-CoA.[1][2] In mammalian systems, ethylmalonyl-CoA can be formed as a side-product by acetyl-CoA and propionyl-CoA carboxylases and is subsequently decarboxylated by a specific enzyme, ECHDC1. A deficiency in this "metabolite proofreading" enzyme can lead to an accumulation of ethylmalonic acid.[3]



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A simplified representation of the Ethylmalonyl-CoA pathway.



## Experimental Protocols: Quantitative Analysis using Ethylmalonic Acid-d5 as an Internal Standard

**Ethylmalonic acid-d5** is an ideal internal standard for the quantification of ethylmalonic acid in biological samples using stable isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it accounts for variability during sample preparation, chromatography, and ionization.[4] The following protocol is a comprehensive guide for the analysis of ethylmalonic acid in plasma or urine using LC-MS/MS.

#### **Materials and Reagents**

- Ethylmalonic Acid-d5
- Ethylmalonic Acid (for calibration standards)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Hydrochloric acid (HCl)
- n-Butanol
- Solid-phase extraction (SPE) cartridges (e.g., strong anion-exchange)
- Biological matrix (plasma or urine) from a healthy donor for calibration standards and quality controls.

### **Preparation of Solutions**

- Stock Solutions (1 mg/mL):
  - Prepare a 1 mg/mL stock solution of **Ethylmalonic Acid-d5** in methanol.



- Prepare a 1 mg/mL stock solution of unlabeled Ethylmalonic Acid in methanol.
- Working Internal Standard Solution (e.g., 10 μg/mL):
  - Dilute the Ethylmalonic Acid-d5 stock solution with 50:50 methanol:water to a final concentration of 10 μg/mL.
- Calibration Standards and Quality Controls:
  - Prepare a series of working solutions of unlabeled Ethylmalonic Acid by serial dilution of the stock solution.
  - Spike the appropriate volume of each working solution into the biological matrix to create calibration standards at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 μg/mL).
  - Prepare quality control samples at low, medium, and high concentrations in the same manner.

#### **Sample Preparation**

This protocol is adapted from established methods for similar organic acids.[5][6]

- Aliquoting: To 100 μL of plasma or urine sample, calibrator, or quality control, add a precise volume of the working internal standard solution (e.g., 10 μL of 10 μg/mL Ethylmalonic Acid-d5).
- Protein Precipitation (for plasma): Add 300 μL of cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.
- Solid-Phase Extraction (optional but recommended for cleaner samples):
  - Condition the SPE cartridge according to the manufacturer's instructions.
  - Load the supernatant from the protein precipitation step or the diluted urine sample onto the cartridge.
  - Wash the cartridge to remove interfering substances.

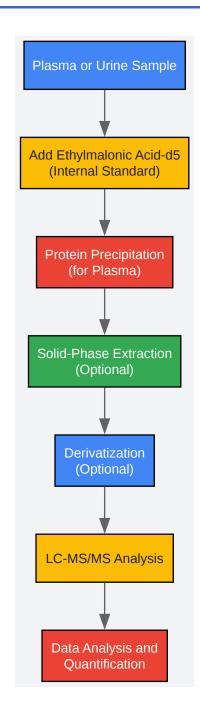
#### Foundational & Exploratory





- Elute the organic acids with an appropriate solvent (e.g., 5% formic acid in acetonitrile).
- Derivatization (optional, can improve chromatographic properties):
  - Evaporate the eluate to dryness under a gentle stream of nitrogen.
  - $\circ$  Reconstitute the residue in 50  $\mu$ L of 3 M HCl in n-butanol and heat at 65°C for 15 minutes to form butyl esters.[5][6]
  - Evaporate the derivatization reagent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.





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General workflow for quantitative analysis of ethylmalonic acid.

#### **LC-MS/MS Conditions**

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

• Liquid Chromatography:



- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm) is suitable.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for reequilibration.
- Flow Rate: 0.3 0.5 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI), negative mode.
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Ethylmalonic Acid: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion and optimization).
    - Ethylmalonic Acid-d5: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion and optimization).
  - Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

#### **Data Analysis**

- Integrate the peak areas for both the endogenous ethylmalonic acid and the internal standard, Ethylmalonic Acid-d5.
- Calculate the ratio of the analyte peak area to the internal standard peak area.



- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of ethylmalonic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

This comprehensive guide provides the essential information and a robust starting point for the utilization of **Ethylmalonic Acid-d5** in a research or clinical setting. Adherence to good laboratory practices and thorough method validation are crucial for obtaining accurate and reliable results.

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